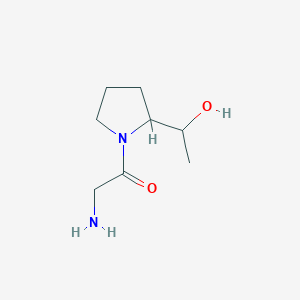

2-Amino-1-(2-(1-Hydroxyethyl)pyrrolidin-1-yl)ethan-1-on

Übersicht

Beschreibung

“2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as valine and derivatives . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, nickel (II) salts of 1-(2-aminoethyl)pyrrolidine have been synthesized . The synthetic strategies used can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring. The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” include a molecular weight of 128.17 . It is a liquid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -design

Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, ist ein häufiges Merkmal in vielen pharmakologisch aktiven Molekülen. Seine Anwesenheit ist dafür bekannt, zur Stereochemie des Moleküls beizutragen und die Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen beeinflussen zu können . Dies macht ihn zu einem wertvollen Gerüst bei der Entwicklung neuer Medikamente, insbesondere für Krankheiten, bei denen die Stereochemie eine entscheidende Rolle für die Wirksamkeit des Arzneimittels spielt.

Profiling der biologischen Aktivität

Aufgrund der Amino- und Ketongruppen kann diese Verbindung zur Synthese von Derivaten mit potenziellen biologischen Aktivitäten verwendet werden. So kann sie beispielsweise als Vorläufer für Verbindungen dienen, die gegen verschiedene Bakterienstämme getestet werden, wie z. B. Staphylococcus aureus und Escherichia coli, die gängige Ziele in der antimikrobiellen Forschung sind .

Stereochemische Studien

Die chiralen Zentren in der Verbindung bieten eine hervorragende Möglichkeit für stereochemische Studien. Diese Studien können untersuchen, wie verschiedene Stereoisomere einer Verbindung zu unterschiedlichen biologischen Profilen führen können, was für das Verständnis der Enantioselektivität von Arzneimittelkandidaten entscheidend ist .

Safety and Hazards

The safety information for “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” includes hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/eye protection/face protection, and if on skin or in eyes, rinsing cautiously with water for several minutes .

Zukünftige Richtungen

The future directions for “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” could involve further exploration of the pharmacophore space due to sp3-hybridization, and the design of new pyrrolidine compounds with different biological profiles . The compound could also be used as a building block in the synthesis of other compounds .

Wirkmechanismus

Target of Action

It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound could interact with its targets in a way that is influenced by its three-dimensional structure.

Biochemical Pathways

It is known that compounds with a pyrrolidine ring can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Biochemische Analyse

Biochemical Properties

2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

The effects of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . The compound’s binding to enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the rate of metabolic reactions by modulating enzyme activity, leading to changes in the concentration of key metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biological activity, as it may concentrate in specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of 2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWCITUUZPHPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

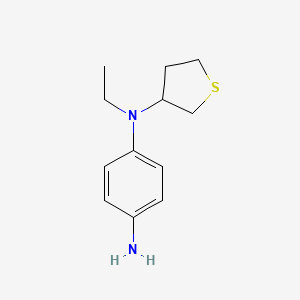

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)

![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)